molecular formula C15H19BClNO2 B11834894 5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B11834894
M. Wt: 291.6 g/mol
InChI Key: JBDPPRHJOCRWHY-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the molecular formula C13H17BClNO2. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring attached to an indole core. The presence of the boron atom makes it particularly interesting for various chemical applications, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1-methylindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 5-chloro-1-methylindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually catalyzed by a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron-containing group to other functional groups.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as boron-doped polymers and electronic devices.

    Biological Research: It is used in the study of boron-containing biomolecules and their interactions with biological systems.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The boron atom can form reversible covalent bonds with biomolecules, which can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar structure but with a bromine atom instead of chlorine.

    5-Iodo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar structure but with an iodine atom instead of chlorine.

    5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 5-Chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its specific combination of a chlorine atom and a boron-containing dioxaborolane ring. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19BClNO2

Molecular Weight

291.6 g/mol

IUPAC Name

5-chloro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

InChI

InChI=1S/C15H19BClNO2/c1-14(2)15(3,4)20-16(19-14)12-9-18(5)13-7-6-10(17)8-11(12)13/h6-9H,1-5H3

InChI Key

JBDPPRHJOCRWHY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Cl)C

Origin of Product

United States

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